Technical Guide: 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Technical Guide: 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
CAS Number: 135873-35-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in numerous biologically active molecules, and its derivatives have shown a wide range of pharmacological activities. This document consolidates the available chemical data, a representative synthesis protocol, and contextual information on the potential biological significance of this class of compounds.
It is important to note that while the physicochemical properties of the target compound are available, specific experimental biological data, including its mechanism of action and associated signaling pathways, are not extensively reported in the public domain. The experimental protocols and potential biological activities described herein are based on established methodologies for analogous thiazole derivatives.
Physicochemical Properties
The known quantitative data for 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole are summarized in the table below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 135873-35-7 | N/A |
| Molecular Formula | C₁₁H₇ClF₃NS | N/A |
| Molecular Weight | 277.69 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 83-87 °C | N/A |
| Boiling Point | 345.7 °C at 760 mmHg | N/A |
| Density | 1.46 g/cm³ | N/A |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | N/A |
Synthesis Methodology: Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, the likely precursors are 4-(trifluoromethyl)thiobenzamide and 1,3-dichloroacetone.
While the specific experimental protocol from the primary literature citing this exact compound (patent WO2004/6924 A1) could not be retrieved in its entirety, a representative procedure based on established Hantzsch synthesis protocols is provided below.
Representative Experimental Protocol
Reaction: Condensation of 4-(trifluoromethyl)thiobenzamide with 1,3-dichloroacetone.
Materials:
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4-(trifluoromethyl)thiobenzamide (1.0 equivalent)
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1,3-dichloroacetone (1.1 equivalents)
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Ethanol (or a similar suitable solvent)
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Sodium bicarbonate (for work-up)
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Ethyl acetate (for extraction)
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Brine (for washing)
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Anhydrous sodium sulfate (for drying)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)thiobenzamide (1.0 eq) and ethanol.
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Stir the mixture until the thioamide is fully dissolved.
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Add 1,3-dichloroacetone (1.1 eq) to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.
Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for best results.
Potential Biological Activities and Signaling Pathways (Contextual)
Derivatives of 2-phenylthiazole have been investigated for a variety of biological activities, including:
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Anticancer Activity: Some thiazole derivatives have been shown to inhibit tumor cell growth through various mechanisms, such as the inhibition of protein kinases or tubulin polymerization.
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Antimicrobial Activity: The thiazole scaffold is present in several antimicrobial agents, and novel derivatives are frequently screened for antibacterial and antifungal properties.
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Anti-inflammatory Activity: Certain thiazole-containing compounds have demonstrated anti-inflammatory effects, often through the inhibition of key enzymes in inflammatory pathways like cyclooxygenase (COX).
It is crucial to emphasize that these are potential areas of interest based on the activity of analogous compounds. Rigorous biological evaluation of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is required to determine its specific pharmacological profile and mechanism of action.
Visualizations
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of a 2,4-disubstituted thiazole, which is the representative method for preparing the title compound.
